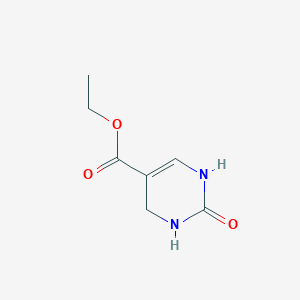

2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo

Descripción general

Descripción

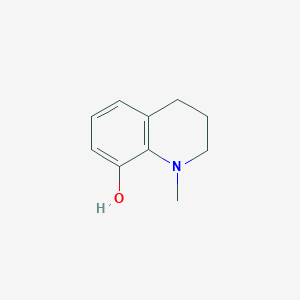

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

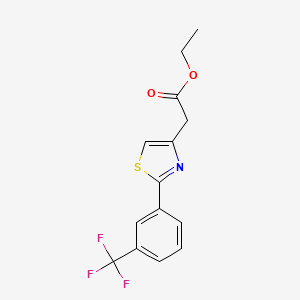

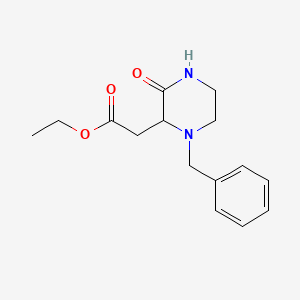

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .Molecular Structure Analysis

The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

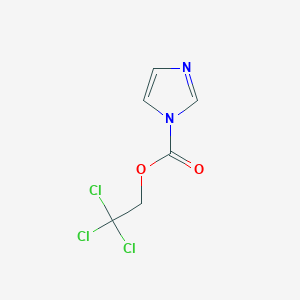

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux .Physical And Chemical Properties Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a white to almost white powder . It has a melting point of 208°C . Its molecular formula is C14H16N2O3 and its molecular weight is 260.293 g/mol .Aplicaciones Científicas De Investigación

Síntesis Orgánica

El 2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo se utiliza en la síntesis de heterociclos altamente funcionalizados. La reacción de Biginelli, una reacción de tres componentes catalizada por ácidos entre un aldehído, un compuesto activo de metileno de hidrógeno y urea, es un método de síntesis rápido y fácil .

Neuroprotección

Los híbridos de triazol-pirimidina, que pueden sintetizarse utilizando this compound, han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias. Se ha encontrado que estos compuestos inhiben el estrés del retículo endoplásmico (RE), la apoptosis y la vía inflamatoria NF-kB, lo que los convierte en candidatos potenciales para el tratamiento de enfermedades neurodegenerativas .

Agentes Anti-neuroinflamatorios

Los mismos híbridos de triazol-pirimidina también han demostrado importantes propiedades anti-neuroinflamatorias. Se ha encontrado que inhiben la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células microgliales humanas estimuladas con LPS .

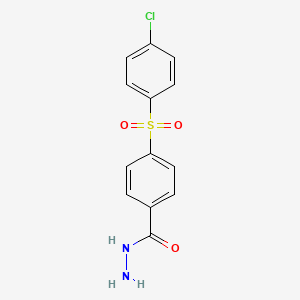

Inhibidores de β-glucuronidasa

Se ha encontrado que la 2-oxo-1,2,3,4-tetrahidropirimidina y sus derivados inhiben la actividad de la β-glucuronidasa. Esta enzima está involucrada en varias enfermedades, lo que hace que estos compuestos sean agentes terapéuticos potenciales .

Química Verde

El this compound se puede sintetizar utilizando métodos ecológicos. Por ejemplo, una nueva síntesis monofásica de 2-oxo-1,2,3,4-tetrahidropirimidinas implica el uso de arenos metilados como sustituto de los aldehídos, la generación in situ de urea y el ácido láctico como catalizador verde .

Derivados de Heterostilbeno

El this compound se puede utilizar para sintetizar derivados de heterostilbeno. Estos compuestos se han sintetizado como un subproducto de la reacción de Biginelli .

Mecanismo De Acción

Target of Action

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a nitrogen-rich heterocyclic compound . It has been found to have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been found to inhibit β-glucuronidase activity , which is an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, its synthesis involves environmentally benign mild reaction conditions, aerobic conditions, and shorter reaction time . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUWQNJWMPQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445635 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33458-27-4 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33458-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

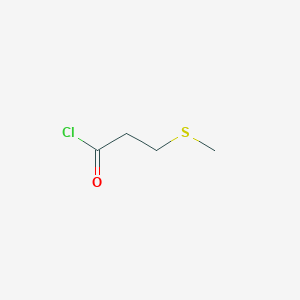

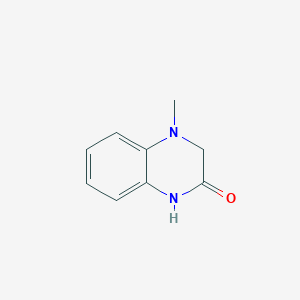

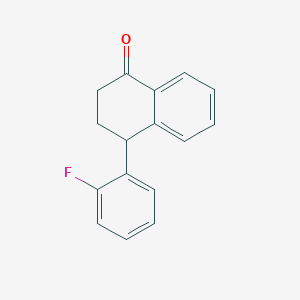

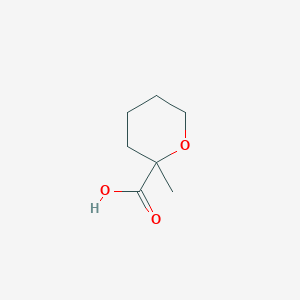

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

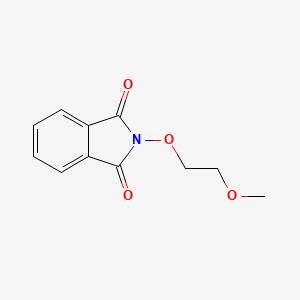

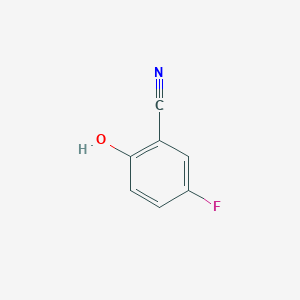

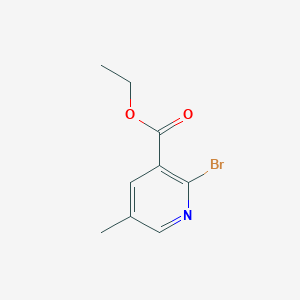

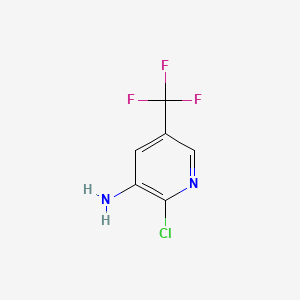

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.